N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 2-fluorobenzyl group at position 1 and a butyl-cyclohexanecarboxamide moiety at position 2.
Properties
IUPAC Name |
N-butyl-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-2-3-13-27-23(30)18-10-8-17(9-11-18)15-29-24(31)22-21(12-14-33-22)28(25(29)32)16-19-6-4-5-7-20(19)26/h4-7,12,14,17-18H,2-3,8-11,13,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMQRKSCSDXOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 471.6 g/mol
- CAS Number : 932344-92-8
The compound's activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : The thieno[3,2-d]pyrimidine moiety has been associated with anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Anticonvulsant Effects : Similar compounds have shown efficacy in reducing seizure activity by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid) levels in the brain .
Biological Activity Data
Anticancer Activity
A study investigating the compound's effects on various cancer cell lines demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. Specifically, it was observed that treatment with the compound resulted in an upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
Anticonvulsant Properties
In animal models, the compound showed a dose-dependent reduction in seizure activity when administered prior to induced seizures. The effective doses ranged from 30 mg/kg to 300 mg/kg, indicating a promising profile for further development as an anticonvulsant agent.
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its potential as a multi-targeted therapeutic agent. Studies have focused on:
- Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity.
- In Vitro and In Vivo Efficacy : Comprehensive testing on cell cultures and animal models to evaluate therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated moderate inhibition of AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Butyrylcholinesterase (BuChE) : Inhibition studies show promising results for BuChE as well, indicating potential applications in cognitive enhancement therapies .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for developing anti-inflammatory drugs. The inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators involved in inflammatory responses .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | The compound exhibited significant inhibition against Gram-positive bacteria. | Potential use as an antibacterial agent in clinical settings. |
| Enzyme Inhibition Research | Demonstrated IC50 values comparable to existing AChE inhibitors. | Could lead to new treatments for Alzheimer's disease with fewer side effects. |
| In Silico Docking Studies | Showed strong binding affinity to 5-LOX active site. | Suggests a pathway for developing anti-inflammatory medications. |
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s thieno[3,2-d]pyrimidine-2,4-dione core distinguishes it from analogs with other fused heterocycles:
- Pyrazolo[3,4-d]pyrimidines (e.g., Example 53 in ): These lack the sulfur atom in the thieno ring, which may reduce electron-withdrawing effects and alter binding interactions. The chromen-4-one substituent in Example 53 introduces a planar aromatic system, contrasting with the target’s flexible cyclohexane .
- Furo[2,3-d]pyrimidines (e.g., 950259-05-9 in ): The oxygen atom in furopyrimidines may confer different solubility profiles compared to thieno derivatives. The dichlorophenyl and morpholino groups in 950259-05-9 suggest divergent pharmacokinetic properties .
Substituent Analysis
- Fluorinated Aromatic Groups : The target’s 2-fluorobenzyl group parallels fluorophenyl motifs in compounds like N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (), where fluorine enhances stability and target affinity. However, the imidazopyridine core in lacks the dione functionality, impacting electronic properties .
- Carboxamide Side Chains : The target’s N-butyl-cyclohexanecarboxamide differs from the isopropyl and dichlorophenyl carboxamides in . Longer alkyl chains (e.g., butyl) may increase lipophilicity, affecting absorption and distribution .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
